molecular formula C11H9FN2O B2486403 1-(3-fluoro-phenyl)-3-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1143517-63-8

1-(3-fluoro-phenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No. B2486403
CAS RN: 1143517-63-8
M. Wt: 204.204
InChI Key: KSZPBWLTLICSHJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including "1-(3-fluoro-phenyl)-3-methyl-1H-pyrazole-4-carbaldehyde," often involves condensation reactions that yield these compounds as versatile intermediates for further chemical transformations. For instance, Hu et al. (2010) reported the synthesis of novel pyrazole-4-carbaldehydes using the Vilsmeier-Haack reagent, showcasing the adaptability of pyrazole derivatives to various synthetic routes (Hu, Ge, Ding, & Zhang, 2010).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized by X-ray diffraction methods, providing insights into their geometric configuration and electronic properties. Xu and Shi (2011) detailed the crystal structure of a closely related pyrazole compound, highlighting the planarity and electronic distribution within the molecule (Xu & Shi, 2011).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, such as cyclocondensation and nucleophilic substitution, leading to a wide array of functional molecules. For example, the reaction of 1-arylpyrazole-4-carbaldehyde with hydrazines yields benzimidazole compounds containing a pyrazole group, demonstrating the compound's reactivity and potential for creating biologically active molecules (Ren et al., 2012).

Physical Properties Analysis

The physical properties of "this compound" and its derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. Studies such as those by Loh et al. (2013) provide valuable data on the crystalline nature of pyrazole compounds, contributing to the understanding of their physical characteristics (Loh, Quah, Chia, & Fun, 2013).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, including reactivity, stability, and electronic properties, are influenced by their molecular structure. Investigations into the vibrational frequencies, molecular orbital analysis, and electrostatic potential maps, as conducted by Mary et al. (2015) for a similar pyrazole compound, provide deep insights into the compound's chemical behavior and potential applications in nonlinear optics and as enzyme inhibitors (Mary et al., 2015).

Scientific Research Applications

Synthesis and Crystal Structures

1-(3-Fluoro-phenyl)-3-methyl-1H-pyrazole-4-carbaldehyde has been utilized in the synthesis of various pyrazole compounds. These compounds are prepared by reacting chalcones with hydrazine hydrate in the presence of aliphatic acids. The resulting structures, characterized by X-ray single crystal structure determination, show specific dihedral angles between the pyrazole and the fluoro-substituted rings, indicating their structural uniqueness (Loh et al., 2013).

Antimicrobial Activity

This chemical has also been a precursor in the synthesis of compounds with notable antimicrobial properties. For instance, certain derivatives synthesized from this compound demonstrated excellent to good antibacterial activity, highlighting its potential in developing new antimicrobial agents (Mistry, Desai, & Desai, 2016).

Schiff Bases with Biological Activity

Schiff bases of chitosan, derived from heteroaryl pyrazole derivatives including this compound, have been synthesized and evaluated for their biological activities. These compounds, characterized through various analytical techniques, displayed distinct antimicrobial activities against various bacteria and fungi, and showed no cytotoxic activity (Hamed et al., 2020).

Synthesis of Novel Derivatives

Research has also focused on the synthesis of novel derivatives from this compound for various applications. For example, the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a versatile intermediate, was achieved and its structure was determined through X-ray diffraction methods (Xu & Shi, 2011).

Reductive Amination and Pharmaceutical Applications

The compound has been used in reductive amination processes to produce biologically active molecules. For example, its reaction with 3-chloro-4-flouroaniline using NaBH4/I2 as a reducing agent produced secondary amines significant in pharmaceutical ingredient synthesis (Bawa, Ahmad, & Kumar, 2009).

Antioxidant and Anti-inflammatory Activity

Additionally, derivatives of this compound have shown promise in antioxidant and anti-inflammatory activities. Synthesized compounds were evaluated and displayed significant biological activities, indicating their potential therapeutic applications (Sudha, Subbaiah, & Mahalakshmi, 2021).

properties

IUPAC Name

1-(3-fluorophenyl)-3-methylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c1-8-9(7-15)6-14(13-8)11-4-2-3-10(12)5-11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZPBWLTLICSHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Add phosphorus oxychloride (20.8 mL, 34.3 g, 223.7 mmol) dropwise with stirring at 95° C. under nitrogen to 1-(3-fluoro-phenyl)-3-methyl-1H-pyrazole (4.38 g, 24.86 mmol) in dimethylformamide (19.2 mL, 18.17 g, 248.6 mmol). Heat at 95° C. for 15 hr., cool to room temperature, pour over ice and neutralize with sodium hydrogen carbonate. Extract the aqueous solution with ethyl acetate (2×150 mL), dry (magnesium sulfate), filter, and pass through an SCX-2 column. Evaporate the solvent to give 1-(3-fluoro-phenyl)-3-methyl-1H-pyrazole-4-carbaldehyde as a solid. (4.22 g, 83%). MS (m/z): 205.1 (M+1).
Quantity
20.8 mL
Type
reactant
Reaction Step One
Quantity
4.38 g
Type
reactant
Reaction Step Two
Quantity
19.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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